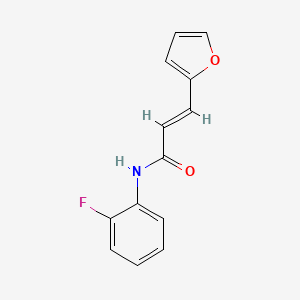

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Potassium Channel Openers

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide analogs have been identified as potential KCNQ2 potassium channel openers. These compounds have demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, suggesting their potential in treating conditions related to neuronal excitability, such as epilepsy or migraine (Wu et al., 2004), (Wu et al., 2004).

Crystal Structure Analysis

Studies have been conducted on the crystal structures of N-tosylacrylamide compounds, including variants similar to N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide. These studies provide insights into the molecular conformation and potential interactions of these compounds, which can be crucial for understanding their biological activity (Cheng et al., 2016).

Chiroptical Properties and Chiral Recognition

Research on optically active polyacrylamides, including derivatives similar to N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide, has shown that these compounds can exhibit chiroptical properties and chiral recognition abilities. This suggests their potential application in enantioselective processes and as components in chiral stationary phases for chromatography (Lu et al., 2010).

Fluorescent Chemosensors

Certain derivatives of N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide have been developed as fluorescent chemosensors for detecting metal ions like Cd2+ and CN−. This application is significant for environmental monitoring and biological imaging (Ravichandiran et al., 2020).

Antiviral Properties

A specific variant of N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide has been identified as a potential inhibitor of the SARS coronavirus helicase, suggesting its role in antiviral research and development (Lee et al., 2017).

Green Chemistry Synthesis

Research on green chemistry synthesis involving N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide derivatives has been conducted, focusing on sustainable and eco-friendly synthesis methods. This includes the use of microwave radiation and bio-catalysis using marine and terrestrial-derived fungi (Jimenez et al., 2019).

Antibacterial and Antifungal Agents

Studies on polyacrylamides derived from compounds similar to N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide have shown promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Boopathy et al., 2017).

Propriétés

IUPAC Name |

(E)-N-(2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYLFWAMSCGFLB-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)

![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2474337.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)

![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)

![2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine](/img/no-structure.png)